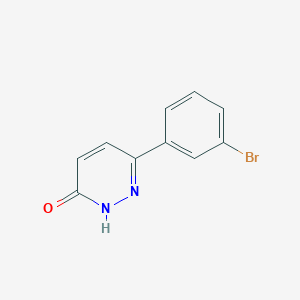

6-(3-bromophenyl)pyridazin-3(2H)-one

Description

Evolution and Significance of Pyridazinone Heterocycles in Contemporary Medicinal Chemistry

The pyridazinone ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has become a "wonder nucleus" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. nih.govresearchgate.net Historically, research into pyridazinones has led to the discovery of compounds with a wide pharmacological spectrum, including analgesic, anti-inflammatory, antimicrobial, anticancer, antihypertensive, and cardiotonic properties. researchgate.nettandfonline.comscispace.com This broad range of activities has cemented the pyridazinone core as a privileged scaffold in drug discovery. researchgate.net

The significance of this heterocyclic system lies in its ability to serve as a foundational structure for compounds that can interact with various biological targets, including enzymes and receptors. nih.gov Consequently, pyridazinone derivatives have been the subject of intensive research, leading to the development of marketed drugs and numerous clinical candidates. researchgate.netnih.gov The ongoing exploration of pyridazinones continues to yield novel agents with potential applications in treating a multitude of diseases, from cardiovascular disorders to cancer. nih.gov

Table 1: Selected Biological Activities of Pyridazinone Derivatives

| Biological Activity | Therapeutic Area | Reference(s) |

|---|---|---|

| Anti-inflammatory / Analgesic | Inflammation & Pain | tandfonline.comscispace.com |

| Antihypertensive / Vasodilator | Cardiovascular | researchgate.netnih.govnih.gov |

| Anticancer / Antiproliferative | Oncology | tandfonline.comnih.gov |

| Cardiotonic | Heart Failure | researchgate.net |

| Antimicrobial / Antifungal | Infectious Diseases | scispace.com |

| Anticonvulsant | Neurology | researchgate.netscispace.com |

Chemical Versatility of the Pyridazinone Core for Structural Modification

The chemical architecture of the pyridazin-3(2H)-one ring is highly amenable to structural modification, making it an attractive template for synthetic and medicinal chemists. researchgate.net The core structure presents several positions (notably C4, C5, C6, and N2) where various substituents can be introduced to modulate the physicochemical and pharmacological properties of the molecule. researchgate.net

This versatility allows for the systematic exploration of structure-activity relationships (SAR). For instance, substitutions at the C6 position with different aryl groups have been shown to be crucial for cardiovascular activity. researchgate.net Modifications at the N2 position can influence potency and pharmacokinetic profiles. scispace.com Furthermore, the pyridazinone ring can be readily synthesized through established methods, often involving the cyclization of γ-keto acids with hydrazine (B178648) hydrate (B1144303). scispace.com The core can also undergo various chemical reactions, such as dehydrogenation and palladium-catalyzed cross-coupling, enabling the creation of diverse chemical libraries for biological screening. scispace.com This synthetic tractability is a key reason for the enduring interest in this scaffold.

Academic Rationale for Investigating 6-(3-bromophenyl)pyridazin-3(2H)-one as a Representative Derivative

The specific investigation of this compound is rooted in the strategic principles of medicinal chemistry. The selection of a 6-aryl substituent is based on extensive research indicating that this moiety is a key determinant for a range of biological activities, particularly cardiovascular effects. researchgate.net

The introduction of a bromine atom onto the phenyl ring serves several critical purposes. Halogen atoms, like bromine, are frequently used in drug design to modulate a compound's properties. Specifically, the bromine atom can:

Enhance Lipophilicity: This can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially improving membrane permeability.

Modulate Electronic Properties: As an electron-withdrawing group, bromine can alter the electronic nature of the phenyl ring, which can affect how the molecule binds to its biological target.

Serve as a Synthetic Handle: The bromo-substituent is a versatile functional group for further chemical elaboration. It can readily participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions), allowing for the synthesis of more complex derivatives and the exploration of a wider chemical space. scispace.com

The placement of the bromine at the meta-position (position 3) of the phenyl ring is a deliberate choice to probe specific spatial and electronic interactions within a target's binding site, compared to ortho- or para-substituted analogues. Therefore, this compound serves as a valuable probe for SAR studies and as a key intermediate for the synthesis of novel, potentially more potent and selective therapeutic agents. Its synthesis provides a foundational molecule for building a library of derivatives to systematically investigate the impact of further structural modifications.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(3-bromophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-3-1-2-7(6-8)9-4-5-10(14)13-12-9/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMQDXFSGTYZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512217 | |

| Record name | 6-(3-Bromophenyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62902-65-2 | |

| Record name | 6-(3-Bromophenyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 6 3 Bromophenyl Pyridazin 3 2h One

Strategic Approaches for Pyridazin-3(2H)-one Core Construction

The formation of the pyridazin-3(2H)-one scaffold is a well-established area of heterocyclic chemistry. The primary strategies involve the condensation of a precursor molecule containing a 1,4-dicarbonyl or equivalent functionality with a hydrazine (B178648) source, followed by aromatization if necessary.

Cyclocondensation is the cornerstone of pyridazinone synthesis, involving the reaction of a bifunctional substrate with hydrazine to form the six-membered heterocyclic ring. One of the most common and direct approaches involves the reaction of γ-keto acids with hydrazine hydrate (B1144303). scispace.com This method proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the dihydropyridazinone, which may subsequently aromatize.

The versatility of this approach allows for the synthesis of a wide array of 6-substituted pyridazinones by simply varying the substituent on the starting γ-keto acid. scispace.com More broadly, the reaction between 1,2-dicarbonyl compounds and 1,2-diamines is a fundamental method for constructing various polyazaheterocycles. beilstein-journals.orgnih.gov While hydrazine itself is a 1,2-dinucleophile, the principles of controlling regiochemistry in these reactions are critical for obtaining the desired product isomer. beilstein-journals.org The Knorr synthesis, which traditionally refers to the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines to form pyrazoles, shares mechanistic principles with pyridazinone formation from 1,4-dicarbonyl precursors. beilstein-journals.org

In many synthetic routes, the initial cyclocondensation reaction yields a dihydropyridazinone intermediate. The final step to achieve the stable aromatic pyridazinone ring is a dehydrogenation reaction. A classical chemical oxidation method involves treating the dihydro intermediate with a mixture of bromine and acetic acid. scispace.comchemicalbook.com This approach is effective but uses a stoichiometric amount of a halogenating agent.

Modern organic synthesis increasingly favors catalytic methods for dehydrogenative aromatization due to their efficiency and improved environmental profile. rsc.org These strategies can be broadly categorized:

Acceptor-Based Dehydrogenation: Utilizes a sacrificial hydrogen acceptor. Catalytic systems involving palladium on carbon (Pd/C) are common. rsc.org

Acceptorless Dehydrogenation: This highly efficient process releases hydrogen gas (H₂) as the only byproduct. rsc.orgresearchgate.net These reactions are often promoted by metal-based catalysts, including nanoparticles and metal-organic frameworks, under thermal conditions. mdpi.com

Aerobic Oxidation: Employs molecular oxygen as the terminal oxidant, often generating water as the sole byproduct, representing a green chemical process. rsc.orgresearchgate.net

These catalytic approaches offer milder and more sustainable alternatives to traditional stoichiometric oxidants for the aromatization of pyridazinone precursors. rsc.org

Table 1: Comparison of Dehydrogenation Strategies for Aromatization

| Strategy | Reagents/Catalysts | Byproducts | Key Features |

|---|---|---|---|

| Chemical Oxidation | Bromine in Acetic Acid | HBr | Stoichiometric, classical method. scispace.comchemicalbook.com |

| Catalytic (Acceptorless) | Pd/C, Metal Nanoparticles | H₂ | Atom-economical, produces H₂ gas. rsc.orgresearchgate.net |

| Catalytic (Aerobic) | Metal-based catalysts, O₂ | H₂O | Environmentally friendly, uses air as oxidant. rsc.org |

Targeted Synthesis of 6-(3-bromophenyl)pyridazin-3(2H)-one

The targeted synthesis of this specific compound relies on applying the general principles of pyridazinone formation to a precursor already bearing the 3-bromophenyl moiety.

The most direct method for incorporating the 3-bromophenyl group is to begin with a starting material that already contains this substituent at the desired position. A documented pathway involves the use of 4-(3-bromophenyl)-4-oxo-2-butenoic acid as the key precursor. prepchem.com This γ-keto acid is reacted with hydrazine monohydrate in a cyclocondensation reaction to directly form the target molecule. prepchem.com

In this synthesis, the 3-bromophenyl group is part of the molecular backbone before the heterocyclic ring is formed, ensuring its placement at the 6-position of the resulting pyridazinone. The reaction is carried out in ethanol, and an intermediate, 4-(3-bromophenyl)-2-diethoxyphosphinothioylthio-4-oxobutanoic acid , is formed in situ with the aid of O,O-diethyldithiophosphoric acid before the addition of hydrazine. prepchem.com

The specific synthesis of this compound is a direct adaptation of the well-established protocol of reacting a γ-keto acid with hydrazine. scispace.comprepchem.com The procedure involves the initial reaction of 4-(3-bromophenyl)-4-oxo-2-butenoic acid with O,O-diethyldithiophosphoric acid, followed by the addition of hydrazine monohydrate. The mixture is stirred overnight, leading to the precipitation of the product. Further purification of the filtrate via column chromatography yields additional product, achieving a total yield of 76%. prepchem.com

Table 2: Synthesis of this compound

| Starting Material | Reagents | Solvent | Yield | Melting Point |

|---|

Modern and Sustainable Synthetic Enhancements

While the classical cyclocondensation route is effective, modern synthetic chemistry seeks more efficient and regioselective methods. One advanced strategy for constructing substituted pyridazines is the inverse-electron demand Diels-Alder (iEDDA) reaction. uzh.chorganic-chemistry.org This method involves the cycloaddition of an electron-deficient diene, such as a 1,2,4,5-tetrazine (B1199680) derivative (e.g., 3-bromo-s-tetrazine ), with an electron-rich dienophile, like a silyl-enol ether . uzh.ch This transformation can be mediated by a Lewis acid and proceeds under mild conditions with high regiocontrol, offering a powerful alternative for creating highly functionalized pyridazines that could potentially be adapted for pyridazinone synthesis. uzh.chorganic-chemistry.org

Furthermore, the advancement in catalytic dehydrogenation methods provides a pathway for more sustainable synthesis. rsc.orgresearchgate.net Replacing stoichiometric oxidants like bromine with catalytic systems that use molecular oxygen or operate under acceptorless conditions would significantly improve the environmental footprint of the aromatization step in pyridazinone synthesis. rsc.org

One-Pot Reaction Sequences for Efficiency

One-pot, multi-component reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules like 6-arylpyridazin-3(2H)-ones from simple precursors in a single procedural step. This approach minimizes waste, saves time, and reduces the need for purification of intermediates.

A prevalent one-pot method for synthesizing 6-arylpyridazinones involves the condensation of an arylglyoxal, an active methylene (B1212753) compound, and hydrazine hydrate. researchgate.netresearchgate.net For the synthesis of compounds structurally related to this compound, a three-component reaction can be employed using the appropriate 3-bromophenylglyoxal, a suitable dicarbonyl compound, and hydrazine. This strategy offers high regioselectivity and generally produces good to excellent yields. researchgate.net For instance, the reaction of arylglyoxals, dialkylmalonates, and hydrazine hydrate in pyridine (B92270) at room temperature has been shown to be an effective method for constructing the 6-arylpyridazinone skeleton. researchgate.net

Another efficient one-pot approach involves the reaction between acetophenones, glyoxylic acid, and hydrazine hydrate. nih.gov This method has demonstrated wide utility in preparing various 6- and 5,6-substituted 3(2H)-pyridazinones. researchgate.net A specific synthesis for this compound starts with 4-(3-bromophenyl)-4-oxo-2-butenoic acid and hydrazine monohydrate, which cyclizes to form the desired product with a 76% yield. prepchem.com While this specific example involves an intermediate that was not isolated, it highlights the streamlined nature of the synthesis. prepchem.com

The table below summarizes representative one-pot synthetic approaches for 6-arylpyridazinones.

| Starting Materials | Reagents & Conditions | Product Type | Yield | Reference |

| Arylglyoxals, Dialkylmalonates, Hydrazine Hydrate | Pyridine, Room Temperature | 6-Aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazides | Good to Excellent | researchgate.net |

| Alkyl 2-cyanoacetates, Arylglyoxals, Hydrazine Hydrate | Water, Room Temperature | 6-Aryl-4-cyano-3(2H)-pyridazinones | High | researchgate.net |

| Acetophenones, Glyoxylic Acid, Hydrazine Hydrate | Not specified | 6-Substituted 3(2H)-pyridazinones | N/A | nih.gov |

| 4-(3-bromophenyl)-4-oxo-2-butenoic acid, Hydrazine Hydrate | Ethanol, Room Temperature | 6-(3-bromophenyl)-3(2H)-pyridazinone | 76% | prepchem.com |

Application of Green Chemistry Principles in Pyridazinone Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pyridazinone derivatives to create more environmentally benign processes. Key aspects include the use of safer solvents, reduction of waste, and employment of energy-efficient methods.

One of the primary applications of green chemistry in this context is the use of water as a reaction solvent. Water is non-toxic, non-flammable, and readily available, making it an ideal green solvent. Several one-pot, three-component reactions for the synthesis of 6-arylpyridazine derivatives have been successfully developed in water at room temperature, offering high yields and simplifying the workup process. researchgate.netresearchgate.net

The use of grinding and microwave irradiation, as opposed to conventional heating, are other green techniques that reduce energy consumption and often shorten reaction times. ekb.eg These solvent-free or reduced-solvent methods align with the principles of green chemistry by minimizing the use of volatile organic compounds. For example, the synthesis of various pyridazinone derivatives has been achieved efficiently using grinding or microwave heating, which presents a significant improvement over traditional reflux conditions. ekb.eg The eco-friendly synthesis of related heterocyclic compounds, such as 2-phenylimidazo[1,2-b]pyridazine (B3348742) derivatives, has also been optimized using microwave and ultrasound irradiation, highlighting a broader trend towards greener synthetic methodologies in heterocyclic chemistry. nih.gov

The table below details green chemistry approaches applied to pyridazinone synthesis.

| Green Principle Applied | Specific Method | Advantages | Reference |

| Use of Green Solvent | Three-component reaction in water at room temperature. | Avoids toxic organic solvents, simple workup, high yields. | researchgate.netresearchgate.net |

| Energy Efficiency | Grinding or microwave heating for the synthesis of pyridazinone derivatives. | Reduced reaction time, lower energy consumption. | ekb.eg |

| Waste Minimization | One-pot multi-component reactions. | High atom economy, reduces intermediate purification steps. | researchgate.net |

| Alternative Energy Sources | Ultrasound irradiation for synthesis of related imidazo[1,2-b]pyridazine (B131497) derivatives. | Cost-effective, environmentally friendly. | nih.gov |

Microwave-Assisted Synthesis of Pyridazinone Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of pyridazinone derivatives. This technique utilizes microwave energy to heat reactions rapidly and uniformly, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. georgiasouthern.edubeilstein-journals.org

The synthesis of various 6-substituted phenyl pyridazinone derivatives has been successfully achieved using microwave irradiation. asianpubs.org For example, a facile synthesis of 5-dialkylamino-6-aryl-(2H)-pyridazin-3-ones from 6-chloro-5-dialkylaminopyridazinone was accomplished via a microwave-assisted Suzuki-Miyaura cross-coupling reaction. The reaction, conducted at 135-140 °C for 30 minutes, resulted in moderate to good yields. nih.gov

Microwave assistance is particularly effective for multi-component reactions. Novel 1-thiazolyl-pyridazinedione derivatives have been prepared through a microwave-assisted three-component synthesis, which offers high yields and short reaction times. mdpi.comnih.gov The synthesis of various heterocyclic compounds, including pyridazinones, benefits from microwave assistance, which can reduce reaction times from hours to mere minutes and enhance yields significantly. scispace.comjocpr.com This rapid and efficient heating makes microwave-assisted synthesis a highly attractive method for building libraries of pyridazinone derivatives for pharmacological screening. georgiasouthern.edu

The following table compares conventional and microwave-assisted synthesis for pyridazinone and related heterocycles.

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Suzuki-Miyaura cross-coupling for 5-dialkylamino-6-aryl-(2H)-pyridazin-3-one | Not specified | 30 minutes | Moderate to Good Yields | nih.gov |

| Three-component synthesis of 1-thiazolyl-pyridazinediones | Not specified | 4-8 minutes | High/Efficient Yields | mdpi.comnih.gov |

| Synthesis of tri-substituted pyridazines | Not specified | Not specified | High, Efficient Yields | georgiasouthern.edu |

| Condensation for 3-(3-phenyl...)-chromen-2-ones | 4 hours | 10-15 minutes | More efficient | jocpr.com |

Advanced Spectroscopic Characterization and Elucidation of 6 3 Bromophenyl Pyridazin 3 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of protons and carbon atoms.

Proton NMR (¹H NMR) for Proton Environment Mapping

Proton NMR analysis of 6-(3-bromophenyl)pyridazin-3(2H)-one reveals distinct signals corresponding to each unique proton in the molecule. The spectrum is characterized by resonances in both the aromatic and olefinic regions. The protons on the pyridazinone ring typically appear as doublets, a result of coupling to their adjacent proton. The protons on the 3-bromophenyl ring exhibit a more complex splitting pattern (multiplets) due to varying coupling constants between the ortho, meta, and para positions. A broad singlet corresponding to the N-H proton of the pyridazinone ring is also a key diagnostic feature, although its chemical shift can be highly dependent on solvent and concentration.

Detailed assignment of proton signals requires specific spectral data which is not available in the provided search results. The following table is a representative example based on general chemical shift principles for this structure.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~12.0 - 13.0 | br s | N-H |

| ~8.0 - 8.2 | m | Ar-H |

| ~7.7 - 7.9 | m | Ar-H |

| ~7.4 - 7.6 | m | Ar-H |

| ~7.3 - 7.4 | d | Pyridazinone-H |

| ~7.0 - 7.1 | d | Pyridazinone-H |

Note: This data is illustrative. Actual values depend on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Resolution

The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, distinct signals are expected for each of the ten carbon atoms. The spectrum would show a signal for the carbonyl carbon (C=O) of the pyridazinone ring at the most downfield position (typically >160 ppm). The carbon atom attached to the bromine (C-Br) would appear around 122 ppm. The remaining aromatic and olefinic carbons would resonate in the 120-150 ppm range. General studies on pyridazin-3-ones show the C(3) carbonyl carbon around 164.00 ppm and the olefinic carbons C(4), C(5), and C(6) at approximately 130.45, 134.71, and 139.02 ppm, respectively rsc.org.

Specific experimental data for this compound is not available in the search results. The table below is a predicted representation.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| >160 | C=O (C-3) |

| ~140-150 | C-6, Ar-C (quaternary) |

| ~125-140 | Ar-CH, Pyridazinone-CH |

| ~122 | C-Br |

Note: This data is illustrative and based on general principles and data from similar compounds rsc.org.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals by revealing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. It would confirm the connectivity between the adjacent protons on the pyridazinone ring (H-4 and H-5) and the coupling relationships between the protons on the bromophenyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton (e.g., C-4 to H-4, C-5 to H-5, and the carbons of the phenyl ring to their respective protons).

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the IR spectrum would display several characteristic absorption bands. A key feature is the strong absorption band for the carbonyl (C=O) stretching of the cyclic amide (lactam), typically found in the region of 1650-1690 cm⁻¹. A broad band corresponding to the N-H stretch would be expected around 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations for the aromatic and pyridazinone rings are observed in the 1450-1600 cm⁻¹ region.

Specific experimental IR data is not available in the search results. The data for the closely related 6-phenylpyridazin-3(2H)-one shows key peaks at 2854 cm⁻¹ (C-H), 1529 cm⁻¹ (C=C), and 1282 cm⁻¹ mdpi.com. The following table outlines the expected vibrational modes for the title compound.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100 - 3300 | N-H stretch (broad) |

| 3000 - 3100 | Aromatic C-H stretch |

| 1650 - 1690 | C=O stretch (amide) |

| 1450 - 1600 | C=C and C=N stretch |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular weight of this compound is 251.08 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak in the mass spectrum would appear as a characteristic doublet (M⁺ and M⁺+2) of approximately equal intensity at m/z 250 and 252.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for pyridazinones can include the loss of small molecules like N₂, CO, and HCN. The bromophenyl moiety can also lead to characteristic fragments, such as the loss of the bromine radical (Br•) or the entire bromophenyl group.

A specific mass spectrum for this compound is not available in the search results. The expected molecular ion pattern is presented below.

Table 4: Expected Molecular Ion Peaks in Mass Spectrometry

| m/z | Ion | Expected Relative Intensity |

|---|---|---|

| 250 | [C₁₀H₇⁷⁹BrN₂O]⁺ | ~100% |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The structure of this compound, containing both a pyridazinone ring and a phenyl ring, constitutes a significant conjugated π-system. This would lead to strong absorption in the ultraviolet region. Typically, π → π* and n → π* transitions are observed. The π → π* transitions, being more intense, are expected at shorter wavelengths, while the lower-intensity n → π* transitions (involving the non-bonding electrons on the oxygen and nitrogen atoms) would appear at longer wavelengths. The exact absorption maxima (λ_max) and molar absorptivity are dependent on the solvent used.

Specific experimental UV-Vis data for this compound is not available in the search results. The analysis is based on the general properties of similar aromatic and heterocyclic systems researchgate.netsharif.edu.

Crystallographic Investigations and Solid State Structural Analysis of 6 3 Bromophenyl Pyridazin 3 2h One and Analogues

Single Crystal X-ray Diffraction (SCXRD) for Atomic Arrangement Determination

Single-crystal X-ray diffraction (SCXRD) is an indispensable technique for the unambiguous determination of the molecular structure of crystalline solids at the atomic level. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and, consequently, the precise positions of atoms within the crystal lattice. This method yields detailed information on bond lengths, bond angles, and torsional angles, which collectively define the molecule's geometry and conformation.

While specific crystallographic data for 6-(3-bromophenyl)pyridazin-3(2H)-one is not publicly available, analysis of closely related pyridazinone structures provides a clear picture of the expected molecular geometry. The pyridazinone core exhibits characteristic bond lengths and angles. For instance, the N–N bond in the pyridazinone ring is typically found to be in the range of 1.35 Å to 1.41 Å. nih.govnih.govnih.gov The C=O bond of the amide group is consistently around 1.23 Å to 1.25 Å, and the C=C and C=N bonds within the heterocyclic ring show lengths indicative of their double-bond character. nih.goviucr.org

The geometry around the heterocyclic ring is generally planar or nearly planar. nih.gov The bond angles within the ring are consistent with a six-membered heterocyclic structure, while the exocyclic angles are influenced by the nature and steric bulk of the substituents. Data from analogous structures are summarized in the table below to provide representative values.

| Parameter | Typical Value (Å or °) | Reference Compound(s) | Citation |

|---|---|---|---|

| N–N Bond Length | 1.351 - 1.406 Å | (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium, 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one | nih.govnih.gov |

| C=O Bond Length | 1.228 - 1.255 Å | (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium, 5-(2-chlorobenzyl)-6-methyl-3(2H)pyridazinone | iucr.org |

| C=C Bond Length | ~1.349 Å | (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium | nih.gov |

| C=N Bond Length | ~1.313 Å | (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium | nih.gov |

| Dihedral Angle (Pyridazinone-Phenyl) | 8.54° - 85.73° | Various substituted pyridazinones | nih.govnih.gov |

The dihedral angle between the plane of the pyridazinone ring and the attached phenyl ring is a key conformational parameter and can vary significantly depending on the substitution pattern and the crystal packing forces. In some reported crystal structures of analogous 6-phenylpyridazinones, this angle can range from nearly coplanar, with dihedral angles as low as 8.54°, to almost perpendicular, with angles approaching 85.73°. nih.govnih.gov This conformational flexibility allows the molecule to adopt a low-energy conformation in the solid state that maximizes favorable intermolecular interactions. For this compound, it is expected that there would be a non-coplanar arrangement between the two rings to minimize steric hindrance.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical phenomenon in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit different physical properties, including solubility, stability, and melting point. Studies on pyridazinone derivatives have shown that they can exhibit polymorphism. iucr.org For example, 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid was found to crystallize into two different monoclinic polymorphs depending on the crystallization solvent (ethanol vs. methanol). iucr.org The primary difference between these polymorphs was the orientation of a hydroxyl group, which resulted in entirely different hydrogen-bonding networks within their respective crystals. iucr.org This highlights that the crystallization conditions for this compound could potentially lead to different crystalline forms with distinct packing arrangements and intermolecular interactions.

Analysis of Intermolecular Interactions in Crystal Lattices

The stability of a crystal lattice is determined by the sum of all intermolecular interactions between the constituent molecules. In pyridazinone structures, these interactions are typically dominated by hydrogen bonds and, in the case of halogenated analogues, may also involve halogen bonds.

A recurring structural motif in the crystal structures of N-unsubstituted pyridazin-3(2H)-ones is the formation of strong intermolecular hydrogen bonds. The pyridazinone ring contains both a hydrogen bond donor (the N–H group) and a hydrogen bond acceptor (the carbonyl C=O group). This combination facilitates the formation of robust hydrogen-bonding networks.

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base) such as an oxygen or nitrogen atom. nih.govresearchgate.net The bromine atom in this compound, being attached to an electron-withdrawing phenyl ring, is capable of acting as a halogen bond donor.

Pi-Stacking and Other Non-Covalent Interactions

In the solid state, the molecular packing of pyridazinone derivatives is significantly influenced by a network of non-covalent interactions. While specific crystallographic data for this compound is not extensively detailed in the available literature, analysis of closely related analogues provides significant insight into the expected intermolecular forces. A predominant feature in the crystal structures of many pyridazin-3(2H)-one derivatives is the formation of centrosymmetric dimers through N—H⋯O hydrogen bonds, which create stable R22(8) ring motifs. nih.govnih.gov

Beyond this primary hydrogen bonding, the crystal architecture is often stabilized by a variety of weaker interactions. These include C—H⋯O and C—H⋯halogen (such as C—H⋯Cl) hydrogen bonds, which connect the primary dimers into more extensive three-dimensional networks. nih.gov

Quantitative Assessment of Intermolecular Contacts via Hirshfeld Surface Analysis

Hirshfeld surface analysis has emerged as a powerful method for the quantitative investigation of intermolecular interactions within a crystal lattice. nih.govnih.gov This technique allows for the partitioning of crystal space, defining a unique volume for each molecule. By mapping various properties onto this surface, one can visualize and quantify the diverse non-covalent contacts that govern molecular packing. nih.govrsc.org This approach provides a holistic view of the crystal environment, moving beyond the traditional analysis of only the strongest interactions.

The analysis generates a three-dimensional Hirshfeld surface mapped with functions such as dnorm (normalized contact distance), which visually represents intermolecular contacts. nih.gov The dnorm surface uses a red-white-blue color scheme, where red spots highlight contacts shorter than the van der Waals radii sum, white areas represent contacts approximately equal to the van der Waals separation, and blue regions indicate longer contacts. nih.gov This visualization is crucial for identifying the specific sites of significant intermolecular interactions, such as hydrogen bonds.

To quantify the relative contribution of different types of intermolecular contacts to the total Hirshfeld surface, two-dimensional fingerprint plots are generated. researchgate.net These plots summarize the frequency of each type of contact by plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside (de). researchgate.net Each point on the plot represents a unique (di, de) pair on the surface, and the color indicates the relative frequency of occurrence. researchgate.net

The table below summarizes the percentage contributions of the most significant intermolecular contacts for several pyridazinone analogues, as determined from their 2D fingerprint plots.

| Compound | H···H (%) | O···H/H···O (%) | C···H/H···C (%) | Halogen···H (%) | Other Contacts (%) | Reference |

|---|---|---|---|---|---|---|

| 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one | 37.9 | 6.5 | 18.7 | 16.4 (Cl···H) | 20.5 (C···C, Cl···C, etc.) | nih.gov |

| 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one | 36.5 | 18.6 | 15.4 | 11.2 (Cl···H) | 18.3 (C···C, etc.) | iucr.org |

| 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide | 43.8 | 13.7 | 21.0 | N/A | 21.5 | nih.gov |

| Dimethyl 3-(3-bromophenyl)-6-methyl-7,7a-dihydro-3H-pyrazolo[1,2-a]pyrazol-5(1H)-one-1,2-dicarboxylate | 37.1 | 31.3 | 10.6 | 13.5 (Br···H) | 7.5 | researchgate.net |

| (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate | 33.0 | 67.0 (Combined H...Cl, H...O, H...C, C...C, pi...pi) | nih.gov |

Beyond dnorm and fingerprint plots, Hirshfeld surfaces can be mapped with other properties to analyze specific aspects of molecular shape and interactions. The shape-index and curvedness are two such properties that are particularly useful for examining stacking arrangements. nih.goviucr.org

The shape-index is a sensitive descriptor of surface shape. For π-π stacking interactions, the analysis typically reveals characteristic large, adjacent red (concave) and blue (convex) triangles on the shape-index map where the aromatic rings of neighboring molecules overlap. nih.gov The absence of these distinct triangular patterns is a strong indicator that significant π-π stacking is not a defining feature of the crystal packing. nih.gov

Curvedness relates to the root-mean-square curvature of the surface. Low curvedness values correspond to flat surface areas, which are also indicative of potential stacking interactions. Large, green, flat regions on a curvedness map often coincide with the locations of π-π stacking identified by the shape-index. nih.gov Together, these mapped surfaces provide a comprehensive and visually intuitive picture of the intermolecular interactions that dictate the solid-state architecture of this compound and its analogues.

In-Depth Computational Analysis of this compound Remains Elusive

A comprehensive theoretical and computational characterization of the chemical compound this compound, based on the specific analytical methods outlined, could not be compiled as detailed research data for this particular molecule is not available in the public domain.

While the synthesis and preliminary in silico analysis, including molecular docking and ADMET profiles, of this compound have been documented, a thorough investigation utilizing Density Functional Theory (DFT) to determine its specific electronic, geometric, and reactivity properties as requested has not been published.

Computational chemistry provides invaluable insights into molecular properties. Methodologies such as DFT are standard for predicting the behavior of novel compounds. These studies typically involve:

Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms to understand its conformational landscape.

Vibrational Spectra Simulation: Predicting the infrared (IR) and Raman spectra, which aids in the experimental characterization of the compound.

Frontier Molecular Orbital (FMO) Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand electronic transitions and reactivity. The energy gap between these orbitals is a critical parameter for molecular stability.

Natural Bond Orbital (NBO) Analysis: Investigating the delocalization of electron density and the nature of chemical bonds within the molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis: Mapping the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.

Searches for specific data pertaining to this compound across these computational areas did not yield specific results. Although numerous studies apply these theoretical methods to other pyridazinone derivatives and bromo-substituted heterocyclic systems, the user's strict requirement to focus solely on this compound prevents the extrapolation of data from these related but distinct molecules. Such an approach would not provide a scientifically accurate characterization of the target compound.

Therefore, until dedicated computational studies on this compound are performed and published, a detailed article adhering to the specified outline cannot be generated.

Computational Chemistry and Theoretical Characterization of 6 3 Bromophenyl Pyridazin 3 2h One

Advanced Molecular Modeling and Dynamics Simulations

Advanced computational techniques, including molecular dynamics (MD) simulations and quantum chemical calculations, provide profound insights into the structural and energetic properties of 6-(3-bromophenyl)pyridazin-3(2H)-one. These methods allow for the exploration of its conformational landscape, stability, and the subtle interplay of its tautomeric forms, which are critical for understanding its chemical behavior and potential interactions.

Simulations of Molecular Dynamics for Conformational Flexibility and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. By simulating the atomic motions over time, MD can reveal the accessible conformations of a molecule, their relative stabilities, and the energetic barriers between them.

An MD simulation would typically involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces on each atom to model its movement over a set period. The resulting trajectory provides a detailed picture of the molecule's dynamic behavior. The key parameter to analyze would be the dihedral angle between the pyridazinone and the phenyl rings. The simulation would reveal the preferred dihedral angles, corresponding to low-energy conformations, and the energy required to rotate from one stable conformation to another. While specific experimental or simulation data for this compound is not available in the reviewed literature, the table below conceptualizes the type of findings such a study would yield.

Interactive Data Table: Conceptual Findings from a Molecular Dynamics Simulation

| Conformational Parameter | Description | Predicted Outcome | Energy Barrier (Conceptual) |

| Dihedral Angle (τ) | The angle between the plane of the pyridazinone ring and the plane of the phenyl ring. | The molecule likely prefers a non-planar conformation to minimize steric hindrance between the rings. | Low rotational barrier, suggesting the molecule is flexible at room temperature. |

| Conformational Stability | The relative energy of different rotational isomers (rotamers). | The most stable conformer would exhibit minimal steric clash and favorable electronic interactions. | - |

Note: The data in this table is illustrative of the expected outcomes from a molecular dynamics study and is not derived from published simulation results for this specific compound.

Theoretical Prediction of Tautomeric Preferences

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. The pyridazin-3(2H)-one ring system can exhibit lactam-lactim tautomerism, existing in both the pyridazin-3(2H)-one (lactam) form and the pyridazin-3-ol (lactim) form.

Theoretical studies, primarily using Density Functional Theory (DFT), have been conducted on the parent pyridazin-3(2H)-one to determine the relative stability of these tautomers. nih.govresearchgate.net These studies provide a strong foundation for predicting the tautomeric preferences of its derivatives, including this compound.

The key findings for the unsubstituted pyridazin-3(2H)-one indicate that the lactam form (the '-one' tautomer) is significantly more stable than the lactim form (the '-ol' tautomer). nih.govresearchgate.net The tautomeric conversion process involves a proton transfer, which can occur via two main mechanisms: a direct intramolecular transfer or a dimer-assisted intermolecular transfer. nih.gov

Direct Transfer: A single hydrogen atom moves from the nitrogen to the oxygen atom within the same molecule. This process involves a highly strained four-membered transition state and consequently has a very high activation energy. nih.gov

Dimer-Assisted Transfer: Two pyridazinone molecules form a dimer, and a double hydrogen transfer occurs simultaneously. This pathway has a much lower activation energy, making it a more feasible route for tautomerization. nih.gov

The presence of the 6-(3-bromophenyl) substituent is expected to influence the electronic properties of the pyridazinone ring, but it is unlikely to change the fundamental preference for the lactam tautomer. The electron-withdrawing nature of the bromophenyl group might slightly modulate the energy difference between the tautomers, but the inherent stability of the amide-like lactam structure is predicted to remain dominant.

Interactive Data Table: Theoretical Tautomerization Data for Pyridazin-3(2H)-one

| Tautomer/Process | Description | Relative Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Pyridazin-3(2H)-one (Lactam) | The more stable tautomeric form. | 0.00 | - |

| Pyridazin-3-ol (Lactim) | The less stable tautomeric form. | +8.66 researchgate.net | - |

| Direct H-Transfer (TS1) | Transition state for intramolecular tautomerization. | - | 42.64 nih.gov |

| Dimer-Assisted H-Transfer (TS2) | Transition state for intermolecular tautomerization via a dimer. | - | 14.66 nih.gov |

Source: Data is for the unsubstituted parent compound, pyridazin-3(2H)-one, as reported in theoretical studies. nih.govresearchgate.net These values serve as a robust estimate for the tautomeric behavior of the 6-(3-bromophenyl) derivative.

Future Research Directions and Translational Perspectives for 6 3 Bromophenyl Pyridazin 3 2h One

Development of Novel and Efficient Synthetic Routes

The current synthesis of 6-arylpyridazin-3(2H)-ones often involves the cyclization of corresponding γ-keto acids with hydrazine (B178648) hydrate (B1144303). While effective, these methods can sometimes require harsh conditions or multi-step processes that may not be optimal in terms of yield, cost, or environmental impact. Future research should focus on developing more streamlined and efficient synthetic strategies.

Promising future methodologies include solid-phase synthesis and modern catalytic cross-coupling reactions. Solid-phase approaches, for instance, allow for the immobilization of a pyridazine (B1198779) precursor on a resin, followed by reactions such as Suzuki coupling with various arylboronic acids to introduce the desired aryl group. nih.govresearchgate.net This technique is highly amenable to the creation of compound libraries for screening purposes. nih.gov Another avenue is the exploration of domino reactions, which can construct the core heterocyclic structure in a one-pot process, thereby increasing efficiency and reducing waste. scispace.com

| Methodology | Key Features | Potential Advantages | Challenges |

|---|---|---|---|

| Conventional (γ-keto acid cyclization) | Multi-step process involving condensation with hydrazine. | Well-established and reliable. | Can have moderate yields and require multiple purification steps. |

| Solid-Phase Synthesis (Suzuki Coupling) | Immobilization on a resin followed by palladium-catalyzed cross-coupling. nih.gov | High purity of final products after cleavage; suitable for combinatorial chemistry. nih.govresearchgate.net | Requires specialized equipment; potential for regioselectivity issues. nih.gov |

| Domino Hydrohydrazination/Condensation | One-pot reaction combining multiple bond-forming steps. scispace.com | Increased atom economy, reduced reaction time, and less waste. | Requires careful optimization of reaction conditions for each substrate. |

Application of Advanced Analytical Techniques for Deeper Structural Insights

A comprehensive understanding of the three-dimensional structure and physicochemical properties of this compound is fundamental for its development. While standard techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential for initial characterization, advanced methods can provide unparalleled insights. mdpi.comresearchgate.net

Single-crystal X-ray diffraction, for example, can elucidate the precise solid-state conformation, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.net For more complex biological investigations, techniques like cryo-electron microscopy (cryo-EM) can be employed to visualize the compound's interaction with its target protein, providing a structural basis for its mechanism of action. acs.orgnih.gov Furthermore, thermal analysis methods like Differential Scanning Calorimetry (DSC) can be used to study the compound's melting point, purity, and polymorphic forms, which are critical for pharmaceutical development.

| Technique | Information Gained | Relevance to Research |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths/angles, crystal packing. researchgate.net | Confirms absolute structure; informs computational models and SAR studies. |

| Cryo-Electron Microscopy (Cryo-EM) | Structure of the compound bound to a biological macromolecule (e.g., protein). acs.org | Reveals binding mode and key interactions, guiding rational drug design. nih.gov |

| Differential Scanning Calorimetry (DSC) | Thermal properties, melting point, purity, polymorphism. | Crucial for pre-formulation studies and ensuring stability of the solid form. |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition. rjpbr.com | Unambiguous confirmation of molecular formula. |

Integration of High-Throughput Computational Screening with Experimental Validation

High-throughput computational screening (HTS), also known as virtual screening, is a powerful tool for accelerating the discovery of new applications for existing compounds (drug repurposing) or for identifying novel, more potent derivatives. tandfonline.comnih.gov This approach involves screening large virtual libraries of molecules against a specific biological target to predict their binding affinity and mode. nih.govrsc.org

For this compound, a future research workflow could involve using its scaffold to generate a virtual library of related compounds. This library could then be screened against various protein targets implicated in different diseases using techniques like pharmacophore modeling and molecular docking. tandfonline.comresearchgate.net The most promising candidates identified in silico would then be synthesized and subjected to experimental validation through in vitro biological assays. This iterative cycle of computational prediction and experimental testing creates a highly efficient feedback loop for lead optimization. nih.gov

| Step | Action | Objective | Tools/Methods |

|---|---|---|---|

| 1 | Virtual Library Generation | Create a diverse set of analogues based on the this compound scaffold. | Combinatorial enumeration software. |

| 2 | Target Identification | Select potential biological targets (e.g., kinases, enzymes) based on literature. | PharmMapper, bioinformatics databases. tandfonline.com |

| 3 | High-Throughput Virtual Screening | Dock the virtual library against the selected targets to predict binding affinity. | AutoDock, Schrödinger Suite. rjpbr.com |

| 4 | Hit Selection & Synthesis | Prioritize top-scoring virtual hits for chemical synthesis. | Analysis of docking scores and interactions. |

| 5 | Experimental Validation | Test synthesized compounds in biological assays to confirm activity. | In vitro enzyme inhibition assays, cell-based assays. |

| 6 | Model Refinement | Use experimental data to refine the computational models for the next screening round. | QSAR, machine learning. |

Rational Design Strategies for Enhanced Molecular Properties based on SAR

Structure-Activity Relationship (SAR) studies are central to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. nih.govnih.gov By systematically modifying the structure of this compound and evaluating the activity of the resulting analogues, a detailed SAR map can be constructed.

Rational design strategies would leverage this SAR data to make targeted modifications aimed at enhancing desired properties. For example, substitutions on the bromophenyl ring could be explored to improve target affinity or alter pharmacokinetic properties like solubility and metabolic stability. Similarly, modifications at the N2 position of the pyridazinone ring are a common strategy for tuning the activity of this class of compounds. nih.gov Combining SAR with computational techniques like Comparative Molecular Field Analysis (CoMFA) can provide 3D models that predict the activity of novel compounds, further guiding the design process. nih.gov This integrated approach allows for the efficient development of next-generation derivatives with superior therapeutic profiles. researchgate.netrsc.org

| Modification Site | Potential Modifications | Target Property for Enhancement |

|---|---|---|

| 3-Bromophenyl Ring | Varying halogen (F, Cl), adding electron-donating/-withdrawing groups (e.g., -OCH₃, -CF₃). | Binding affinity, selectivity, lipophilicity, metabolic stability. |

| N2-Position of Pyridazinone | Alkylation, acylation, introduction of other cyclic moieties. nih.gov | Potency, solubility, cell permeability. |

| C4/C5-Positions of Pyridazinone | Introduction of small alkyl or aryl groups. | Modulating conformation, blocking metabolic sites, improving target interactions. |

Q & A

Q. What synthetic methodologies are commonly employed for 6-(3-bromophenyl)pyridazin-3(2H)-one derivatives?

Pyridazinone derivatives are typically synthesized via condensation reactions or transition metal-catalyzed coupling. For example, brominated intermediates can undergo Suzuki or Negishi coupling with aryl/heteroaryl partners to introduce substituents at the 6-position of the pyridazinone core. Tri(2-furyl)phosphine-based palladium catalysts have been shown to enhance yields in cross-coupling reactions involving brominated pyridazinones . Additionally, 4-arylidene substituents can be introduced via Knoevenagel condensation with aromatic aldehydes under basic conditions .

Q. What spectroscopic techniques are used to characterize pyridazinone derivatives?

Structural confirmation relies on NMR, NMR, and IR spectroscopy. For instance, NMR distinguishes aromatic protons (δ 7.0–8.5 ppm) and pyridazinone NH/OH groups (δ 10–12 ppm). IR spectra confirm carbonyl (C=O) stretches near 1650–1700 cm and aromatic C-H stretches (~3000 cm). Substituent-specific signals, such as methoxy groups (δ ~3.8 ppm in ), aid in structural elucidation .

Q. How are pyridazinones screened for preliminary biological activity?

Initial pharmacological evaluation often involves in vitro assays (e.g., enzyme inhibition) and in vivo models. For anticonvulsant activity, compounds are tested against isoniazid-induced seizures in rodents, with latency to clonic-tonic seizures and mortality rates recorded. Sodium valproate (50 mg/kg) is a common reference drug . Anti-inflammatory activity may be assessed via carrageenan-induced paw edema models, measuring reductions in inflammation compared to controls like indomethacin .

Q. What substituents are critical for modulating pyridazinone bioactivity?

Substituents at the 4- and 6-positions significantly influence activity. For example, 4-methylphenyl and 4-chlorophenyl groups enhance anticonvulsant efficacy in 6-aryl pyridazinones, while electron-withdrawing groups (e.g., nitro) reduce potency . Hydrophilic groups like morpholine or triazine at the 6-position improve solubility and pharmacokinetic properties .

Q. How is reaction purity monitored during synthesis?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard for tracking reaction progress. Purification via column chromatography with gradients of hexane/ethyl acetate or dichloromethane/methanol ensures high yields (60–85%) and purity (>95%) .

Advanced Research Questions

Q. How can green chemistry principles be applied to pyridazinone synthesis?

Ultrasound-assisted synthesis reduces reaction times and energy consumption. For example, 6-(triazin-2-yl)oxypyridazinones are synthesized under ultrasound irradiation, achieving 75–82% yields in 2–4 hours. Solvent-free conditions or water-based systems further enhance sustainability. Computational tools (e.g., Tanimoto coefficient analysis) optimize solvent selection for eco-friendly protocols .

Q. What computational strategies predict ADMET properties of pyridazinones?

In silico tools like SwissADME and pkCSM model absorption, distribution, and toxicity. Key parameters include LogP (optimal range: 2–3), topological polar surface area (<140 Å), and bioavailability scores (>0.1). Hydroxyl or amino groups improve solubility but may increase metabolic liability via cytochrome P450 interactions .

Q. How do researchers resolve contradictions in biological activity data?

Divergent results (e.g., methyl vs. chloro substituent efficacy) are analyzed through structure-activity relationship (SAR) studies. For anticonvulsants, methyl groups enhance lipophilicity and blood-brain barrier penetration, whereas chloro groups may induce steric hindrance. Dose-response curves and in vitro target binding assays (e.g., GABA receptor modulation) clarify mechanisms .

Q. What strategies optimize pyridazinone derivatives for kinase inhibition?

Rational design focuses on substituent compatibility with ATP-binding pockets. For p38 MAP kinase inhibitors, 6-(fluorophenyl)pyridazinones with hydroxymethyl side chains exhibit IC values <10 nM. Molecular docking (AutoDock Vina) and MD simulations validate binding stability, while selectivity is assessed via kinase profiling panels .

Q. How are metabolically labile groups stabilized in pyridazinone derivatives?

Prodrug approaches (e.g., esterification of hydroxyl groups) or deuterium substitution at vulnerable sites (e.g., benzylic positions) reduce first-pass metabolism. For instance, deuterated 6-(3-aminophenyl)pyridazinones show extended half-lives in hepatic microsome assays .

Methodological Considerations

- Data Analysis : Use hierarchical clustering or principal component analysis (PCA) to correlate structural features (e.g., Hammett σ values) with bioactivity .

- Experimental Design : Employ factorial design (e.g., Box-Behnken) to optimize reaction parameters (temperature, catalyst loading) and minimize byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.